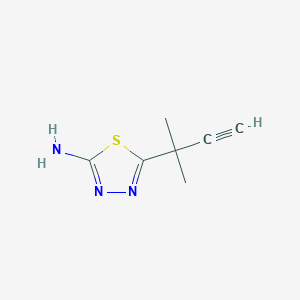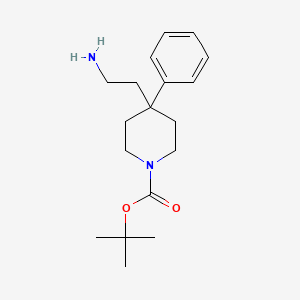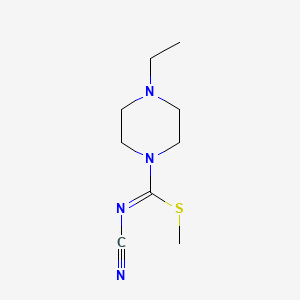
4-Chloroquinazoline-7-carbonitrile
Vue d'ensemble
Description
4-Chloroquinazoline-7-carbonitrile is a useful research compound. Its molecular formula is C9H4ClN3 and its molecular weight is 189.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agents Thérapeutiques en Cancérologie
Les dérivés de la quinazoline, tels que le 4-chloroquinazoline-7-carbonitrile, ont montré un potentiel en tant qu'agents thérapeutiques en cancérologie . Ils sont particulièrement prometteurs dans le traitement du cancer de la vessie, où la thérapie ciblée dirigée vers des voies moléculaires spécifiques est un axe central . De nombreux dérivés de la quinazoline sont approuvés pour une utilisation clinique antitumorale, notamment l'erlotinib, le géfitinib, l'afatinib, le lapatinib et le vandetanib .
Action Antiproliférative
Des études sur une série de conjugués de 2-aryl-4-chloroquinazoline avec les 7-amino-2-aryl-5-bromoindoles ont démontré que les dérivés sont caractérisés par une action antiproliférative contre les cellules Caco-2, C3A, MCF-7 et HeLa . Cela suggère des applications potentielles dans le traitement de divers types de cancer.
Réactions de Couplage Croisé
Les quinazolines halogénées, y compris le this compound, ont été utilisées dans des réactions de couplage croisé catalysées par des métaux . Ces réactions sont une méthode clé pour générer de nouveaux dérivés polysubstitués, qui peuvent avoir une large gamme de propriétés biologiques .
Synthèse de Nouveaux Composés
La présence et la position des substituants sur l'un des composés cycliques dans les dérivés de la quinazoline peuvent grandement influencer leurs propriétés . Cela fait du this compound un composé précieux dans la conception et la synthèse de nouveaux composés à base de quinazoline avec une puissance anticancéreuse potentielle .
Recherche sur la Résistance aux Médicaments
Les dérivés de la quinazoline sont étudiés dans le contexte de la survenue de la multirésistance aux médicaments, une limitation majeure de nombreuses thérapies anticancéreuses conventionnelles . La capacité de ces composés à cibler des voies moléculaires spécifiques pourrait potentiellement contourner les mécanismes de résistance .
Réduction des Effets Secondaires
Un autre domaine de recherche porte sur la réduction des effets secondaires graves associés aux thérapies anticancéreuses conventionnelles . Les dérivés de la quinazoline, y compris le this compound, peuvent offrir une approche plus ciblée, réduisant potentiellement l'impact sur les cellules saines et minimisant ainsi les effets secondaires .
Mécanisme D'action
Target of Action
Similar compounds, such as 4-anilinoquinazolines, have been widely investigated as antitumor agents because they can inhibit some receptor tyrosine kinases (rtks) expressed by malignant tumors .
Mode of Action
It’s known that 4-anilinoquinazolines can inhibit rtks, which are key regulators of normal cellular processes but also play a critical role in the development and progression of many types of cancer .
Biochemical Pathways
Rtks, which are potential targets of similar compounds, are involved in numerous biochemical pathways, including cell growth, differentiation, and metabolism .
Result of Action
Similar compounds have shown promising antiproliferative properties against tumor cells .
Analyse Biochimique
Biochemical Properties
4-Chloroquinazoline-7-carbonitrile plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways and cellular processes .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for cell proliferation, differentiation, and survival . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent alterations in cellular function. For instance, its interaction with kinases can inhibit their activity, thereby affecting downstream signaling pathways and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its efficacy and impact on cellular function . Long-term effects observed in in vitro and in vivo studies include alterations in cellular behavior and potential cytotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on cellular function . Toxicity studies have shown that high doses can result in adverse effects, including cytotoxicity and organ damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions can affect its accumulation and efficacy in target tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is essential for its interaction with target biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
4-chloroquinazoline-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3/c10-9-7-2-1-6(4-11)3-8(7)12-5-13-9/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPKVEMLKHNBPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856970 | |
| Record name | 4-Chloroquinazoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260759-38-3 | |
| Record name | 4-Chloroquinazoline-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B1469680.png)



![7-Hydroxy-3,3-dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1469685.png)





![Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1469697.png)


